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Compound of Interest |

Compound Name: 3-(Dimethylamino)propanamide
CAS No.: 20101-88-6
Cat. No.: B3188213

Get Quote

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 3-

(Dimethylamino)propanamide

Abstract

This technical guide provides a comprehensive scientific overview of 3-
(Dimethylamino)propanamide (DMAPA), a molecule of interest in various chemical and
industrial applications. The document elucidates the core molecular structure, physicochemical
properties, and detailed spectroscopic characteristics of DMAPA. While experimentally derived
spectra for this specific molecule are not widely available in public repositories, this guide offers
a robust, predictive analysis based on established principles of spectroscopy and data from
structurally analogous compounds. Furthermore, a detailed synthesis protocol, key applications
in chemical manufacturing, and essential safety and handling information are presented. This
guide is intended for researchers, chemists, and professionals in drug development and
chemical manufacturing who require a detailed understanding of this compound.

Introduction
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3-(Dimethylamino)propanamide, with CAS number 20101-88-6, is a bifunctional organic
molecule containing both a tertiary amine and a primary amide group.[1] This unique
combination of functional groups imparts specific chemical properties, making it a valuable
intermediate in organic synthesis. Its structural similarity to 3-dimethylaminopropylamine
(DMAPA), a key precursor in the production of widely used surfactants, highlights its relevance
in industrial chemistry.[2] Understanding the precise molecular architecture and reactivity of 3-
(Dimethylamino)propanamide is crucial for its effective utilization and for the development of
novel molecules and materials.

Molecular Structure and Physicochemical
Properties

The molecular structure of 3-(Dimethylamino)propanamide consists of a three-carbon
propane backbone. A primary amide group (-CONHz2) is attached to one terminus (C1), and a
dimethylamino group (-N(CHs)2) is attached to the other terminus (C3). The presence of the
tertiary amine provides a site of basicity, while the amide group can participate in hydrogen
bonding as both a donor and an acceptor.

Key Physicochemical Data

A summary of the essential physicochemical properties for 3-(Dimethylamino)propanamide is
provided below.

Property Value Source
CAS Number 20101-88-6 [1]
Molecular Formula CsH12N20 [1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name 3-(dimethylamino)propanamide  [1]
SMILES CN(C)CCC(=O)N [1]
Topological Polar Surface Area  46.3 A2 [1]
Predicted XLogP3-AA -0.9 [1]
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Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of 3-(Dimethylamino)propanamide is the
Michael addition of dimethylamine to acrylamide. This reaction is an example of a conjugate
addition, where the nucleophilic amine attacks the 3-carbon of the a,-unsaturated carbonyl
compound.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of dimethylamine on the electron-deficient
double bond of acrylamide. This is typically performed in a suitable solvent, and while it can
proceed without a catalyst, it is often facilitated by mild basic or acidic conditions to enhance
the rate and selectivity. The choice of solvent and temperature is critical to minimize
polymerization of the acrylamide starting material and to ensure a high yield of the desired
product.

Detailed Experimental Protocol (lllustrative)

o Step 1: Reagent Preparation: In a well-ventilated fume hood, a 250 mL three-necked round-
bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser
with a nitrogen inlet. The flask is charged with a solution of acrylamide (e.g., 0.5 mol) in a
suitable solvent like isopropanol (100 mL).

o Step 2: Reaction Initiation: A solution of dimethylamine (e.g., 0.55 mol, slight excess) in the
same solvent is added dropwise to the stirred acrylamide solution via the dropping funnel.
The temperature of the reaction mixture should be monitored and maintained, typically
between 20-40°C, using a water bath if necessary to control any exotherm.

o Step 3: Reaction Completion: After the addition is complete, the reaction mixture is stirred at
room temperature for several hours (e.g., 12-24 hours) until the reaction is complete, as
monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

» Step 4: Product Isolation and Purification: The solvent is removed under reduced pressure
using a rotary evaporator. The resulting crude product can then be purified by vacuum
distillation to yield pure 3-(Dimethylamino)propanamide.
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Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-(Dimethylamino)propanamide.

Spectroscopic Characterization (Predictive

Analysis)
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While experimental spectra for 3-(Dimethylamino)propanamide are not readily available in
public databases, a detailed and accurate prediction of its spectroscopic profile can be derived
from fundamental principles and comparison with structurally similar molecules.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the
different proton environments in the molecule.

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b3188213/docs?utm_src=pdf-body#3-dimethylamino-propanamide-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3188213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted Rationale and
Chemical Shift  Multiplicity Integration Assighment Comparative
(3, ppm) Analysis

The two protons
on the amide
nitrogen are
diastereotopic
and often appear
as two separate
broad signals
due to restricted
~7.0-7.5and ~ ) rotation around
£ 560 Broad Singlets 2H -CONH:2 the C-N bond
and hydrogen
bonding. Their
chemical shift
can be highly
variable
depending on
solvent and

concentration.[3]

This methylene
group is adjacent
to the electron-
withdrawing
nitrogen of the
_ dimethylamino

~2.50 Triplet 2H -CH2-N(CHs3)2 )
group, resulting
in a downfield
shift. It would be
split into a triplet
by the adjacent -

CHz2- group.

~2.35 Triplet 2H -CH2-CO- This methylene
group is adjacent

to the carbonyl
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group, which
also causes a
downfield shift. It
would be split
into a triplet by
the adjacent -

CH:z- group.

~2.20 Singlet 6H

-N(CHs)2

The six protons
of the two methyl
groups are
chemically
equivalent and
are not coupled
to any other
protons, resulting
in a sharp

singlet.

3C NMR Spectroscopy (Predicted)

The proton-decoupled 3C NMR spectrum is expected to show five distinct signals for each of

the carbon atoms in unique chemical environments.
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Predicted Chemical Shift

Assignment
(3, ppm)

Rationale and Comparative
Analysis

~ 175 C=0

The carbonyl carbon of the
amide group is highly
deshielded and will appear
significantly downfield. In
propanamide, this carbon

appears around 178 ppm.[4]

~57 -CH2-N(CHs3)2

The carbon atom directly
attached to the tertiary amine
nitrogen is shifted downfield
due to the electronegativity of

nitrogen.

~ 45 -N(CHs)2

The two equivalent methyl
carbons attached to the
nitrogen will appear in this

region.

~35 -CH2-CO-

The carbon alpha to the
carbonyl group will be
deshielded. In propanamide,
the corresponding carbon is at
~31 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the distinct vibrational modes of the primary amide

and the tertiary amine functional groups.
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Predicted
Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale and
Comparative
Analysis

~ 3350 and ~ 3180

N-H Stretch
(asymmetric &

symmetric)

Primary Amide (-
CONHz2)

Primary amides
typically show two
distinct N-H stretching
bands.

~ 2950-2800

C-H Stretch

Aliphatic C-H

These bands arise
from the stretching
vibrations of the C-H
bonds in the methyl
and methylene

groups.

~ 1670

C=0 Stretch (Amide |
band)

Amide Carbonyl

This is a strong,
characteristic
absorption for the
carbonyl group in a

primary amide.

~ 1620

N-H Bend (Amide Il
band)

Primary Amide (-
CONHz2)

This band results from
the in-plane bending
of the N-H bonds.

~ 1410

C-N Stretch

Amide C-N

The C-N bond of the
amide has some
double bond
character, leading to a

strong absorption.

~ 1150

C-N Stretch

Tertiary Amine

The stretching
vibration of the C-N
bonds of the

dimethylamino group.

Mass Spectrometry (MS) (Predicted)
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In an electron ionization (EI) mass spectrum, 3-(Dimethylamino)propanamide would be
expected to show a molecular ion peak and several characteristic fragment ions.

e Molecular lon (M+): A peak would be expected at m/z = 116, corresponding to the molecular
weight of the compound.

e Major Fragmentation Pathways:

o Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is cleavage of the
C-C bond alpha to the nitrogen atom. This would result in the loss of a propyl amide
radical to form a highly stable iminium ion at m/z = 58 ([CH2=N(CHs)2]*). This is very likely
to be the base peak in the spectrum.

o Amide Fragmentation: Cleavage of the bond between the ethyl group and the carbonyl
carbon could lead to the formation of the [CONHz]* fragment at m/z = 44.[5]

Applications in Research and Industry

While 3-(Dimethylamino)propanamide itself is primarily a research chemical or synthetic
intermediate, its close structural analog, 3-dimethylaminopropylamine (DMAPA), has large-
scale industrial applications, most notably in the production of amphoteric surfactants.

Role as a Precursor Analog in Surfactant Synthesis

DMAPA is a key building block for cocamidopropyl betaine (CAPB), a widely used surfactant in
personal care products like shampoos, soaps, and cosmetics due to its mildness and foam-
boosting properties.[6][7] The synthesis involves a two-step process where DMAPA is first
reacted with fatty acids derived from coconut oil to form an intermediate, fatty acid amidopropy!
dimethylamine (amidoamine).[7] This intermediate is then reacted with sodium
monochloroacetate in a quaternization reaction to yield the final CAPB product.[6] The
structural similarity between 3-(Dimethylamino)propanamide and the amidoamine
intermediate makes it a relevant compound for studies in surfactant chemistry.

Application Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 3-(Dimethylamino)propanamide | C5H12N20O | CID 11330431 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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e 2. Cas 20101-88-6,3-(Dimethylamino)propanamide | lookchem [lookchem.com]
e 3. docbrown.info [docbrown.info]

e 4. spectrabase.com [spectrabase.com]

e 5. tcichemicals.com [tcichemicals.com]

e 6. Organic Syntheses Procedure [orgsyn.org]

e 7. lobachemie.com [lobachemie.com]

o To cite this document: BenchChem. [3-(Dimethylamino)propanamide molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3188213/docs#3-dimethylamino-propanamide-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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